Carprofen Carprofen Carprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities, used exclusively in veterinary medicine. Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This inhibits the formation of prostaglandins, by prostaglandin synthase, that are involved in pain, inflammation and fever. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Carprofen, also known as rimadyl or ro 20-5720/000, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Carprofen is a drug which is used for use as a pain reliever in the treatment of joint pain and post-surgical pain. Carprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Carprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, carprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, carprofen is involved in the carprofen action pathway.
Carprofen is propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. A non-steroidal anti-inflammatory drug, it is no longer used in human medicine but is still used for treatment of arthritis in elderly dogs. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a photosensitizing agent. It is a member of carbazoles and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 53716-49-7
VCID: VC0522755
InChI: InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
SMILES: CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

Carprofen

CAS No.: 53716-49-7

Inhibitors

VCID: VC0522755

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Carprofen - 53716-49-7

CAS No. 53716-49-7
Product Name Carprofen
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name 2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Standard InChI InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)
Standard InChIKey PUXBGTOOZJQSKH-UHFFFAOYSA-N
SMILES CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Appearance Solid powder
Melting Point 195-199
197.5 °C
197.5°C
Physical Description Solid
Description Carprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities, used exclusively in veterinary medicine. Carprofen inhibits the activity of the enzymes cyclo-oxygenase (COX) I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This inhibits the formation of prostaglandins, by prostaglandin synthase, that are involved in pain, inflammation and fever. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Carprofen, also known as rimadyl or ro 20-5720/000, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Carprofen is a drug which is used for use as a pain reliever in the treatment of joint pain and post-surgical pain. Carprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Carprofen has been detected in multiple biofluids, such as urine and blood. Within the cell, carprofen is primarily located in the cytoplasm and membrane (predicted from logP). In humans, carprofen is involved in the carprofen action pathway.
Carprofen is propanoic acid in which one of the methylene hydrogens is substituted by a 6-chloro-9H-carbazol-2-yl group. A non-steroidal anti-inflammatory drug, it is no longer used in human medicine but is still used for treatment of arthritis in elderly dogs. It has a role as a non-steroidal anti-inflammatory drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a photosensitizing agent. It is a member of carbazoles and an organochlorine compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Practically insoluble at 25 °C
3.79e-03 g/L
>41.1 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (+-)-isomer of carprofen
(R)-isomer of carprofen
(S)-isomer of carprofen
C 5720
carprofen
carprofen, (+-)-isomer
carprofen, (R)-isomer
carprofen, (S)-isomer
Ro 20-5720
Ro 205720
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6: Snow LA, McConnico RS, Morgan TW, Hartmann E, Davidson JR, Hosgood G.
7: Kalchofner Guerrero KS, Schwarz A, Wuhrmann R, Feldmann S, Hartnack S,
8: Delgado C, Bentley E, Hetzel S, Smith LJ. Comparison of carprofen and tramadol
9: Luna SP, Martino ID, Lorena SE, Capua ML, Lima AF, Santos BP, Brondani JT,
10: Szweda M, Szarek J, Dublan K, Męcik-Kronenberg T, Kiełbowicz Z, Bigoszewski
11: Payne-Johnson M, Becskei C, Chaudhry Y, Stegemann MR. Comparative efficacy
12: Fishback JE, Stronsky SM, Green CA, Bean KD, Froude JW. Antibody production
13: Sidler M, Fouché N, Meth I, von Hahn F, von Rechenberg B, Kronen PW.
14: Parra A, Clares B, Rosselló A, Garduño-Ramírez ML, Abrego G, García ML,
15: Marini D, Pippia J, Colditz IG, Hinch G, Petherick JC, Lee C. Randomised
16: Ingrao JC, Johnson R, Tor E, Gu Y, Litman M, Turner PV. Aqueous stability and
17: Brentnall C, Cheng Z, McKellar QA, Lees P. Influence of oxytetracycline on
18: Zhou X, Zhao X, Wang Y, Wu B, Shen J, Li L, Li Q. Eu(III) and Tb(III)
19: Torres A, Chagas E Silva J, Diniz P, Lopes-da-Costa L. Evaluation of
20: Parra A, Mallandrich M, Clares B, Egea MA, Espina M, García ML, Calpena AC.
PubChem Compound 2581
Last Modified Nov 11 2021
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